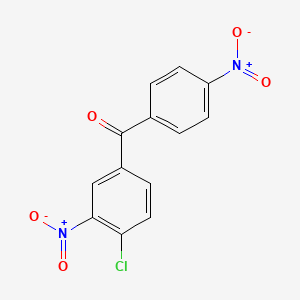
(4-Chloro-3-nitrophenyl)(4-nitrophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3,4’-dinitro benzophenone is an organic compound with a complex structure, characterized by the presence of both chloro and nitro functional groups attached to a benzophenone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3,4’-dinitro benzophenone typically involves a multi-step process. One common method includes the nitration of 4-chloro benzophenone.
Industrial Production Methods
Industrial production of 4-Chloro-3,4’-dinitro benzophenone often employs the Friedel-Crafts acylation reaction. This method involves the reaction of 4-chloro benzoyl chloride with nitrobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-3,4’-dinitro benzophenone undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: The chloro group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenolic derivatives.
Common Reagents and Conditions
Reducing Agents: Tin(II) chloride, iron powder, and hydrogen gas in the presence of a catalyst.
Nucleophiles: Hydroxide ions, amines, and thiols.
Major Products
Reduction Products: 4-Chloro-3,4’-diamino benzophenone.
Substitution Products: 4-Hydroxy-3,4’-dinitro benzophenone.
Aplicaciones Científicas De Investigación
4-Chloro-3,4’-dinitro benzophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-cancer agents.
Mecanismo De Acción
The mechanism of action of 4-Chloro-3,4’-dinitro benzophenone involves its interaction with nucleophiles and reducing agents. The nitro groups act as electron-withdrawing groups, making the compound susceptible to nucleophilic attack. The chloro group can be displaced by nucleophiles, leading to the formation of various substituted products. The electron-withdrawing nature of the nitro groups also stabilizes the intermediate formed during nucleophilic aromatic substitution reactions .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-3-nitro benzophenone: Similar structure but with one less nitro group.
4,4’-Dichlorobenzophenone: Contains two chloro groups instead of nitro groups.
3,4’-Dinitrobenzophenone: Lacks the chloro group but has two nitro groups.
Uniqueness
4-Chloro-3,4’-dinitro benzophenone is unique due to the presence of both chloro and nitro groups, which impart distinct chemical reactivity and potential for diverse applications. The combination of these functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Propiedades
Fórmula molecular |
C13H7ClN2O5 |
|---|---|
Peso molecular |
306.66 g/mol |
Nombre IUPAC |
(4-chloro-3-nitrophenyl)-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C13H7ClN2O5/c14-11-6-3-9(7-12(11)16(20)21)13(17)8-1-4-10(5-2-8)15(18)19/h1-7H |
Clave InChI |
JKIBKUVDIOBWEH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















